molecular formula C15H21ClN2O2 B4726290 4-chloro-N'-octanoylbenzohydrazide

4-chloro-N'-octanoylbenzohydrazide

Cat. No.: B4726290
M. Wt: 296.79 g/mol
InChI Key: QXCCWYMFMLWKMV-UHFFFAOYSA-N
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Description

4-Chloro-N'-octanoylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone substituted with a chlorine atom at the 4-position and an octanoyl group at the N'-position. These compounds typically form Schiff bases through condensation reactions between hydrazides and aldehydes, enabling diverse applications in coordination chemistry and drug discovery .

Properties

IUPAC Name

4-chloro-N'-octanoylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-2-3-4-5-6-7-14(19)17-18-15(20)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCCWYMFMLWKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-octanoylbenzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N’-octanoylbenzohydrazide can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-octanoylbenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are amines.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-chloro-N’-octanoylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N’-octanoylbenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Variations

Substituent Effects

4-Chloro-N′-[(1E)-(2-Nitrophenyl)methylidene]benzohydrazide (C₁₄H₁₀ClN₃O₃) Structure: Features a nitro group (-NO₂) at the 2-position of the phenyl ring. Properties: The nitro group is strongly electron-withdrawing, enhancing electrophilicity and influencing coordination with metal ions. This compound crystallizes in an orthorhombic system (space group Pca2₁) with intermolecular N–H···O hydrogen bonds and π–π stacking interactions .

4-Chloro-N′-(3,5-Dibromo-2-hydroxybenzylidene)benzohydrazide Structure: Contains bromine atoms at the 3- and 5-positions and a hydroxyl group at the 2-position. The hydroxyl group enables intramolecular O–H···N hydrogen bonding, stabilizing the planar conformation .

4-Chloro-N′-[(1E)-(2-Hydroxy-1-naphthyl)methylidene]benzohydrazide Structure: Incorporates a naphthyl group instead of phenyl. Properties: The extended aromatic system enhances π–π interactions, leading to layered supramolecular architectures. Synthesized via room-temperature condensation in methanol .

Pharmacologically Relevant Derivatives

4-Chloro-N′-(pyridin-2-ylmethylene)benzohydrazide (CPBH) Structure: Pyridyl substituent at the N′-position. Activation energy requirements for binding highlight its unique interaction with proteins .

4-Chloro-N′-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide Structure: Contains a pyrazole ring with methylphenyl and phenyl substituents.

Table 1: Comparative Data for Selected Compounds
Compound Name Substituents Molecular Formula Key Features Reference
4-Chloro-N′-(2-nitrophenyl) derivative -NO₂ at 2-position C₁₄H₁₀ClN₃O₃ Orthorhombic crystal, π–π interactions
4-Chloro-N′-(3,5-dibromo-2-OH derivative) -Br, -OH C₁₄H₉Br₂ClN₂O₂ Intramolecular H-bonding, antibacterial potential
CPBH Pyridyl group C₁₃H₁₁ClN₃O₂ Binds BSA/HSA, unusual quenching mechanism
Naphthyl derivative Naphthyl group C₁₈H₁₃ClN₂O₂ Layered packing, synthesized at room temperature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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